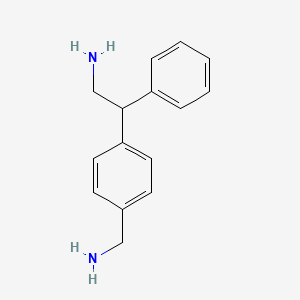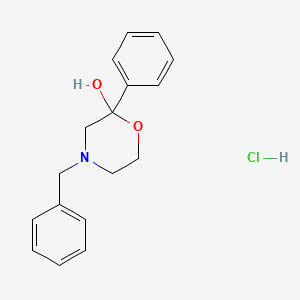![molecular formula C15H15N3O5 B14204312 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- CAS No. 831203-63-5](/img/structure/B14204312.png)
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The morpholine group may enhance its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- can be compared with similar compounds such as:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide: This compound has a chloro group instead of a nitro group, which may alter its chemical and biological properties.
2-Furancarboxamide, N-methyl-: This compound lacks the morpholine and nitro groups, making it less complex and potentially less active in biological systems.
These comparisons highlight the unique structural features and potential advantages of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- in various applications.
Eigenschaften
CAS-Nummer |
831203-63-5 |
|---|---|
Molekularformel |
C15H15N3O5 |
Molekulargewicht |
317.30 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H15N3O5/c19-15(13-4-5-14(23-13)18(20)21)16-11-2-1-3-12(10-11)17-6-8-22-9-7-17/h1-5,10H,6-9H2,(H,16,19) |
InChI-Schlüssel |
JLJGABMGRBPQFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)
![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)

![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)
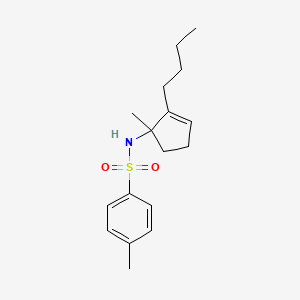

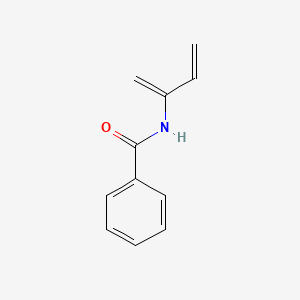
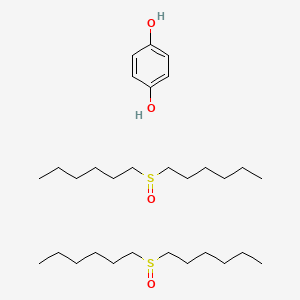
![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
